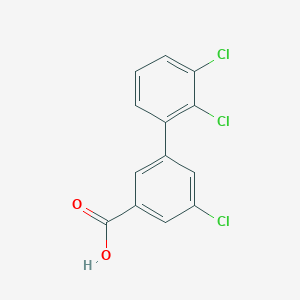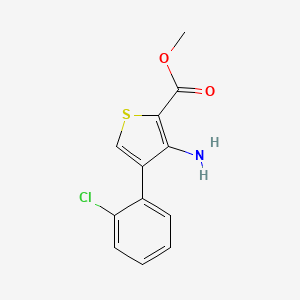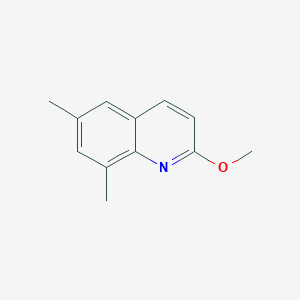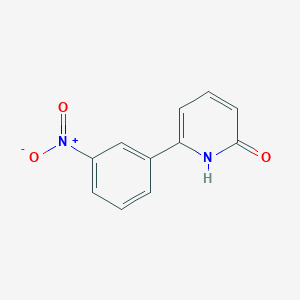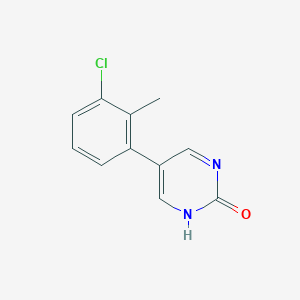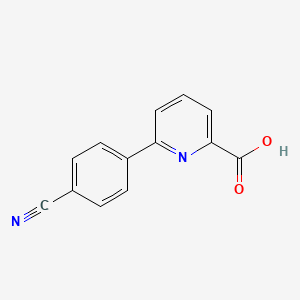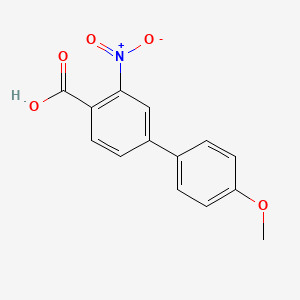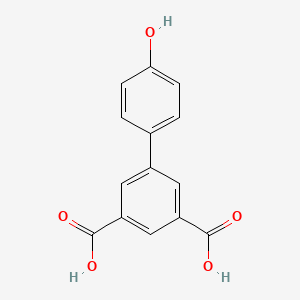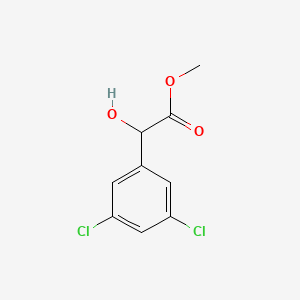
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate for the production of anti-asthma montelukast was implemented by using Microbacterium campoquemadoensis . Another study discussed the synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds : The compound is used as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks. This process involves specific reactions that result in the formation of the title compound through a series of interactions (Li, Xu, & Zhang, 2012).
Polymerization Applications : Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a related compound, methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, undergoes radical homopolymerization. This process involves opening the cyclopropane ring, resulting in a polymer with a significant glass transition temperature, demonstrating the compound's utility in polymer chemistry (Moszner et al., 2003).
Drug Intermediate Production : It's also used as an intermediate for propiverine hydrochloride, a drug related to urinary bladder dysfunction. The synthesis involves a series of reactions leading to the formation of methyl esters and subsequent products, showcasing its role in the production of pharmaceuticals (Fu, 2008).
Chemical Synthesis : The compound is involved in chemical synthesis processes like the preparation of certain dichlorophenyl compounds. These syntheses provide key intermediates for further chemical and pharmacological applications (Rene & Badet, 1994).
Analytical Chemistry : It is used in the development of methods for the detection of drugs and their metabolites, demonstrating its significance in analytical chemistry and drug monitoring (Marunaka et al., 1987).
Organic Chemistry Education : Its derivatives can be used in educational settings to enhance student interest in scientific research and improve experimental skills, particularly in organic chemistry experiments (Min, 2015).
Environmental Chemistry : Studies involving photodegradation of related compounds like dichlorprop and 2-naphthoxyacetic acid in water also highlight the relevance of such compounds in understanding environmental chemical processes (Climent & Miranda, 1997).
Zukünftige Richtungen
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .
Eigenschaften
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDWWNAXJFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



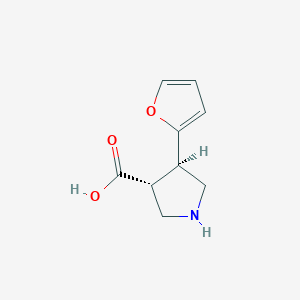
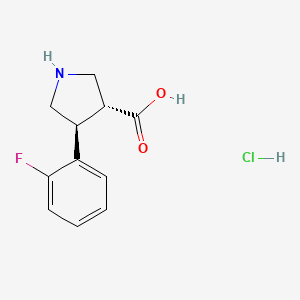
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)
